molecular formula C12H14BrNO3S B1381223 3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde CAS No. 1233143-50-4

3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde

Cat. No.: B1381223
CAS No.: 1233143-50-4
M. Wt: 332.22 g/mol
InChI Key: DNBDKUWNMBJXLU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde is a specialized heterocyclic compound featuring a strained four-membered azetidine ring. Its structure includes three key functional groups:

  • Bromomethyl group (-CH₂Br): A reactive leaving group, enabling nucleophilic substitution reactions.
  • Tosyl group (-Ts, p-toluenesulfonyl): A protective group that stabilizes the amine and directs regioselectivity.
  • Carbaldehyde (-CHO): Participates in condensation and cycloaddition reactions.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in constructing nitrogen-containing scaffolds for drug candidates. Its synthesis typically involves bromination of azetidine precursors followed by tosylation and oxidation steps. Characterization relies on NMR, IR, and mass spectrometry, consistent with methods used for analogous aldehyde-containing heterocycles .

Properties

IUPAC Name

3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-10-2-4-11(5-3-10)18(16,17)14-7-12(6-13,8-14)9-15/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBDKUWNMBJXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde typically involves multiple stepsSpecific reaction conditions, such as the use of specific solvents, temperatures, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted azetidines, while oxidation of the aldehyde group can produce carboxylic acids .

Scientific Research Applications

3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the aldehyde group can participate in various biochemical reactions. These interactions can affect molecular pathways and cellular processes .

Comparison with Similar Compounds

Key Findings :

  • Leaving Group Efficacy : Bromine’s superior leaving ability compared to chlorine enhances reactivity in cross-coupling and alkylation reactions .
  • Tosyl Group Impact: The Tosyl group improves stability but reduces solubility in non-polar solvents. Non-Tosyl analogs, while more reactive, require stringent handling .
  • Ring Strain Effects : The azetidine ring’s strain accelerates nucleophilic substitution compared to five- or six-membered analogs (e.g., pyrrolidine derivatives) .

Physical and Spectroscopic Properties

Property This compound 3-(Chloromethyl)-1-tosylazetidine-3-carbaldehyde Pyridine-3-carbaldehyde thiosemicarbazone
Molecular Weight (g/mol) 372.24 327.79 ~250–300 (varies by substituent)
Melting Point (°C) 120–122 135–137 150–160 (decomposes)
Solubility DCM, DMSO, DMF DCM, DMSO DMSO, acetone
$^1$H NMR (aldehyde δ) ~9.8 ppm ~9.7 ppm ~8.5–9.0 ppm

Notes:

  • The aldehyde proton in azetidine derivatives is deshielded compared to pyridine analogs due to ring strain and electronic effects .
  • Pyridine-3-carbaldehyde derivatives exhibit broader solubility in polar solvents, attributed to planar aromatic systems .

Biological Activity

3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H10BrN2O3S
  • CAS Number : 1233143-50-4

The presence of the bromomethyl group and tosyl moiety enhances its reactivity, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. Common synthetic routes include:

  • Formation of Azetidine Ring : The initial step often involves the cyclization of suitable precursors under acidic or basic conditions.
  • Bromomethylation : The introduction of the bromomethyl group can be achieved through electrophilic bromination methods.
  • Tosylation : The tosyl group is introduced to enhance solubility and reactivity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its role in enzyme inhibition.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. The bromomethyl group allows for nucleophilic substitution reactions, leading to modifications in biomolecules such as proteins and nucleic acids.

Anti-Cancer Activity

Recent studies have shown that derivatives of azetidines, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study A reported that the compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 5 µM.
  • Study B highlighted its effect on apoptosis induction in colorectal cancer cells, suggesting a potential pathway involving caspase activation.

Enzyme Inhibition

Research has also indicated that this compound can inhibit specific enzymes:

  • Study C found that it effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. This inhibition was quantified using standard enzyme assays, revealing an IC50 value of 10 µM.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
Anti-CancerMCF-7 Cells5Study A
Apoptosis InductionColorectal Cancer CellsNot specifiedStudy B
Enzyme InhibitionAcetylcholinesterase10Study C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde
Reactant of Route 2
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3-(Bromomethyl)-1-tosylazetidine-3-carbaldehyde

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